

structure-activity relationship (SAR) of 3-aminoquinoxaline-2-carboxylic acid amides

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Compound of Interest

Compound Name: 3-aminoquinoxaline-2-carboxylic
Acid

Cat. No.: B1270939

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Aminoquinoxaline-2-Carboxylic Acid Amides and Their Analogs

This guide provides a comparative analysis of the structure-activity relationships (SAR) of **3-aminoquinoxaline-2-carboxylic acid** amides and related quinoxaline derivatives. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key concepts to facilitate drug discovery efforts.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and induction of apoptosis. The following sections summarize the SAR of different series of **3-aminoquinoxaline-2-carboxylic acid** amides and related compounds against cancer cell lines.

SAR of Quinoxaline-2-Carboxamides as ASK1 Inhibitors

Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator in stress-induced apoptosis and inflammation, making it an attractive target for cancer therapy. A series of N-substituted quinoxaline-2-carboxamides have been evaluated for their ASK1 inhibitory activity.[1]

Table 1: SAR of N-Substituted Quinoxaline-2-Carboxamides as ASK1 Inhibitors[1]

Compound ID	R Group (Substitution on Amide Nitrogen)	IC50 (nM)
9a	3-(4-isopropyl-4H-1,2,4-triazol-3-yl)phenyl	>10000
9b	2-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-4-yl	>10000
12a	6-(1-isopropyl-1H-pyrazol-5-yl)pyridin-2-yl	>10000
12b	5-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-3-yl	>10000
26e	6,7-dibromo-N-(5-(4-isopropyl-4H-1,2,4-triazol-3-yl)pyridin-3-yl)	30.17

Key SAR Insights:

- Modifications on the pyridine ring of the amide substituent generally did not lead to significant ASK1 inhibitory activity.[\[1\]](#)
- The introduction of dibromo substituents at the 6 and 7 positions of the quinoxaline ring dramatically increased the inhibitory potency, as seen in compound 26e.[\[1\]](#)

Antiproliferative Activity of Quinoxaline–Arylfuran Derivatives

A series of novel quinoxaline–arylfuran derivatives with an acylhydrazone side chain were synthesized and evaluated for their antiproliferative activities against various cancer cell lines.
[\[2\]](#)

Table 2: Antiproliferative Activity of Quinoxaline–Arylfuran Derivatives[\[2\]](#)

Compound ID	R Group (on the phenyl ring of the acylhydrazone)	HeLa IC ₅₀ (μM)	A549 IC ₅₀ (μM)	MCF-7 IC ₅₀ (μM)
QW1	H	25.13	33.56	28.97
QW4	4-F	18.32	21.05	23.88
QW7	4-Cl	15.67	19.83	20.14
QW12	4-OCH ₃	10.58	13.42	16.71

Key SAR Insights:

- The introduction of a substituent on the phenyl ring of the acylhydrazone moiety generally improved the antiproliferative activity compared to the unsubstituted analog (QW1).[2]
- Electron-donating groups, such as a methoxy group at the para-position (QW12), resulted in the most potent activity against the tested cell lines.[2]
- Electron-withdrawing groups like fluorine (QW4) and chlorine (QW7) also enhanced activity, but to a lesser extent than the methoxy group.[2]

Antimycobacterial Activity

Tuberculosis remains a significant global health threat, and novel antitubercular agents are urgently needed. Quinoxaline derivatives, particularly quinoxaline-1,4-dioxides, have shown promise in this area.

SAR of N-Substituted Quinoxaline-2-Carboxamides

A series of N-phenyl and N-benzyl quinoxaline-2-carboxamides were synthesized and evaluated for their in vitro antimycobacterial activity against *Mycobacterium tuberculosis* H37Ra.[3]

Table 3: Antimycobacterial Activity of N-Substituted Quinoxaline-2-Carboxamides[3]

Compound ID	Amide Substituent	MIC (µg/mL)
1	Phenyl	>500
15	Benzyl	15.625
29	Naphthalen-1-ylmethyl	3.91
30	4-Fluorobenzyl	7.81
32	4-Chlorobenzyl	7.81

Key SAR Insights:

- N-benzyl derivatives generally exhibited better antimycobacterial activity than N-phenyl derivatives.^[3]
- Increasing the lipophilicity of the N-benzyl substituent, for instance by replacing the phenyl ring with a naphthalene ring (29), led to a significant increase in activity.^[3]
- The presence of electron-withdrawing groups (F, Cl) on the N-benzyl ring (30, 32) was well-tolerated and resulted in good activity.^[3]

Experimental Protocols

In Vitro ASK1 Kinase Inhibition Assay[1]

The inhibitory activity against ASK1 was determined using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction.

- Reaction Setup: A reaction mixture containing the ASK1 enzyme, substrate (myelin basic protein), ATP, and the test compound at various concentrations is prepared in a buffer solution.
- Incubation: The reaction is incubated at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

- ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
- Signal Measurement: The luminescence is measured using a plate reader, which is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
- IC50 Determination: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Antiproliferative Activity[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

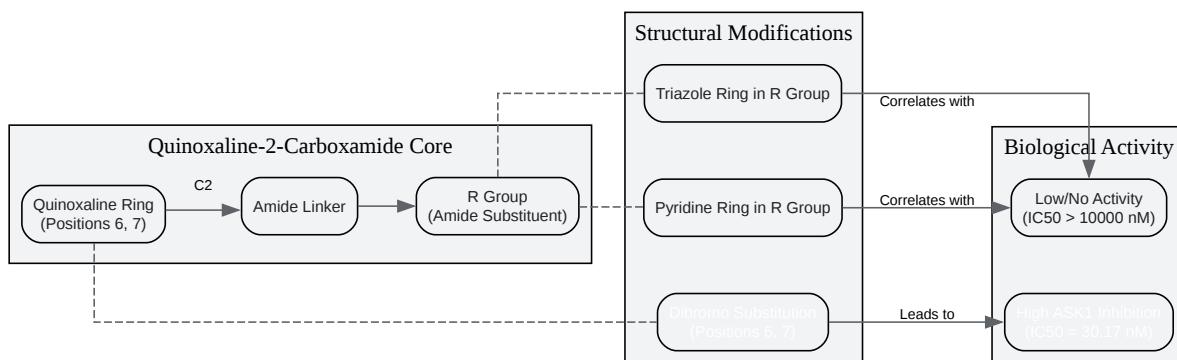
- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimycobacterial Activity Assay (Microplate Alamar Blue Assay)[3]

This assay is used to determine the minimum inhibitory concentration (MIC) of compounds against *Mycobacterium tuberculosis*.

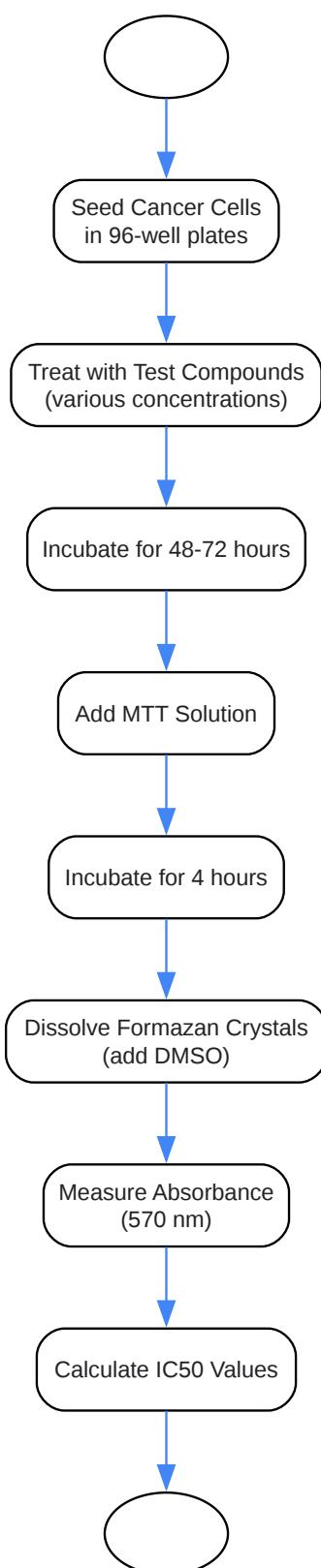
- Inoculum Preparation: A suspension of *M. tuberculosis* H37Ra is prepared in Middlebrook 7H9 broth.
- Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
- Inoculation: The bacterial suspension is added to each well containing the test compound.
- Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days).
- Alamar Blue Addition: An Alamar Blue solution is added to each well.
- Re-incubation: The plates are incubated for another 24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink, indicating inhibition of bacterial growth.

Visualizations



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Caption: SAR workflow for ASK1 inhibitors.



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Caption: MTT assay experimental workflow.

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